molecular formula C12H12BrNO B1373314 4-Bromo-6-ethoxy-2-methylquinoline CAS No. 1070879-46-7

4-Bromo-6-ethoxy-2-methylquinoline

Cat. No. B1373314
M. Wt: 266.13 g/mol
InChI Key: HWNKSJFISFTFTO-UHFFFAOYSA-N
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Description

4-Bromo-6-ethoxy-2-methylquinoline is a chemical compound with the empirical formula C12H12BrNO . It has a molecular weight of 266.13 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string for 4-Bromo-6-ethoxy-2-methylquinoline is CCOc1ccc2nc(C)cc(Br)c2c1 . This notation provides a way to represent the structure of the molecule in text format.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Knorr Synthesis : 4-Bromo-6-ethoxy-2-methylquinoline can be prepared as a starting material in the synthesis of other compounds. The Knorr synthesis involves a condensation between β-keto esters and 4-bromoaniline and the cyclization of the resulting anilides into quinolin-2(1H)-one. This process demonstrates the compound's utility in creating more complex quinoline derivatives (Wlodarczyk et al., 2011).

  • Reactions with Potassium Amide : When reacting with potassium amide, bromoethoxyisoquinolines exhibit nucleophilic substitution reactions. This demonstrates the compound's reactivity and potential for further chemical transformations (Sanders, Dijk, & Hertog, 2010).

  • Regiochemistry in Nucleophilic Substitution : The compound serves as a key intermediate in studying the regioselectivity of nucleophilic substitution reactions. This research highlights the importance of the compound in understanding chemical reaction mechanisms (Choi & Chi, 2004).

Application in Complex Compound Synthesis

  • Synthesis of Palladacycles : It's used in the synthesis of monomeric cyclopalladated complexes, indicating its role in the preparation of advanced organometallic compounds. These complexes find applications in catalysis and materials science (Atla, Kelkar, Puranik, Bensch, & Chaudhari, 2009).

  • Production of Fluorescent Probes : The compound's derivatives have been explored for creating fluorescent probes sensitive to chloride ions. This application is significant in biological systems and analytical chemistry (Geddes, Apperson, Karolin, & Birch, 2001).

Pharmaceutical and Medicinal Chemistry

  • Inhibition of Steroid Reductases : Derivatives of the compound have been studied as inhibitors of steroid 5alpha reductases. This application demonstrates its potential in the development of pharmaceuticals targeting hormonal pathways (Baston, Palusczak, & Hartmann, 2000).

  • Cytotoxic Evaluation : Some derivatives have been synthesized and evaluated for their cytotoxic activity, showing promise in cancer research and drug discovery (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements associated with it are H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-6-ethoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKSJFISFTFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653695
Record name 4-Bromo-6-ethoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-ethoxy-2-methylquinoline

CAS RN

1070879-46-7
Record name 4-Bromo-6-ethoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-46-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HT Patterson - 1950 - search.proquest.com
… The same side chain was condensed with a sample of 4-bromo-6ethoxy-2-methylquinoline obtained from Dr. HS Mosher. The reaction was carried out in a sealed tube at 158. …
Number of citations: 0 search.proquest.com

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